Cas no 898282-91-2 (N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine)

N,1-Dimethyl-1H-1,2,3-benzotriazol-5-amine is a benzotriazole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a fused triazole ring system, which may contribute to its stability and reactivity in various chemical transformations. The compound's dimethylamine substitution at the 5-position enhances its solubility in organic solvents, facilitating its use in synthetic protocols. This derivative could serve as a versatile intermediate for the development of heterocyclic compounds or as a ligand in coordination chemistry. Its well-defined molecular framework allows for precise modifications, making it a valuable building block for researchers exploring novel bioactive molecules or functional materials.
N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine structure
898282-91-2 structure
Product Name:N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine
CAS No:898282-91-2
MF:C8H10N4
MW:162.19180059433
CID:5666894
PubChem ID:57763238
Update Time:2025-11-03

N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-27165820
    • SCHEMBL8311808
    • N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine
    • N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine
    • 898282-91-2
    • 1H-Benzotriazol-5-amine, N,1-dimethyl-
    • Inchi: 1S/C8H10N4/c1-9-6-3-4-8-7(5-6)10-11-12(8)2/h3-5,9H,1-2H3
    • InChI Key: IOXCAAGTHOUYBQ-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC(=CC=2N=N1)NC

Computed Properties

  • Exact Mass: 162.090546336g/mol
  • Monoisotopic Mass: 162.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 42.7Ų

N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine Pricemore >>

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Additional information on N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine

Introduction to N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine (CAS No. 898282-91-2)

N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and molecular research. This compound, identified by its CAS number 898282-91-2, has garnered attention due to its unique structural properties and potential therapeutic benefits. The benzotriazole core structure of this molecule plays a crucial role in its chemical behavior and reactivity, making it a valuable candidate for various synthetic and medicinal chemistry applications.

The molecular structure of N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine consists of a benzotriazole ring substituted with a methyl group at the 1-position and an amine group at the 5-position. This specific arrangement contributes to its high reactivity and makes it an excellent intermediate in the synthesis of more complex molecules. The presence of the dimethyl group enhances the stability of the benzotriazole ring, allowing for greater flexibility in chemical modifications.

In recent years, there has been a growing interest in benzotriazole derivatives due to their potential applications in pharmaceuticals. Research has shown that compounds containing the benzotriazole moiety can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The amine functional group in N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine further extends its utility as a building block for designing novel drug candidates.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. The benzotriazole scaffold can be modified to create molecules that interact specifically with biological targets, such as enzymes or receptors involved in disease pathways. This specificity is crucial for developing drugs that are both effective and have minimal side effects. The dimethyl substitution at the 1-position of the benzotriazole ring enhances the compound's ability to bind to these targets, improving its pharmacological profile.

Recent studies have explored the use of N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a key role in many cellular processes, including cell growth and division. Inhibiting these enzymes can be an effective strategy for treating cancers and other diseases. The benzotriazole ring provides a suitable platform for designing molecules that can selectively inhibit specific kinases without affecting others. This has led to the discovery of several promising lead compounds that are currently being evaluated in preclinical studies.

The compound's versatility also extends to its use as a ligand in coordination chemistry. The amine and methyl groups on the benzotriazole ring can coordinate with various metal ions, forming stable complexes. These metal complexes have potential applications in catalysis and as therapeutic agents. For instance, some metal complexes derived from benzotriazole derivatives have shown promise as antifungal agents due to their ability to disrupt fungal cell membranes.

In addition to its pharmaceutical applications, N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine has found utility in materials science. The unique electronic properties of the benzotriazole ring make it an attractive component for designing organic semiconductors and light-emitting diodes (LEDs). Researchers have incorporated this compound into organic light-emitting transistors (OLETs) and photovoltaic cells to improve their performance. The dimethyl group helps stabilize the molecule during fabrication processes, ensuring consistent device functionality.

The synthesis of N,1-dimethyl-1H-1,2,3-benzotriazol-5-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale while maintaining high quality standards.

The safety profile of this compound is another important consideration. While it is not classified as a hazardous material under current regulations, proper handling procedures should still be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and lab coats is recommended when working with this substance in a laboratory setting.

In conclusion, N,N-dimethylbenzotriazolone (CAS No. 89828291) represents a fascinating area of research with significant implications for both pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for developing new drugs and advanced materials. As research continues to uncover new applications for this compound:, it is likely that its importance will only grow in the coming years.

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